potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide
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Overview
Description
Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide is a chemical compound known for its unique structure and reactivity. It is a member of the aryltrifluoroborate family, which are salts containing a boron atom bonded to three fluorine atoms and an aryl group. These compounds are highly valued in organic synthesis due to their stability and reactivity.
Preparation Methods
The synthesis of potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide typically involves the reaction of an arylboronic acid with potassium fluoride and a suitable fluorinating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding boronic acids or other oxidized products.
Reduction: It can be reduced to form boron-containing anions or other reduced species.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts, to form biaryl compounds through Suzuki-Miyaura cross-coupling reactions. Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride.
Scientific Research Applications
Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It plays a role in the development of new drugs and therapeutic agents due to its ability to form stable and reactive intermediates.
Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide involves its ability to act as a nucleophile in various chemical reactions. The boron atom in the compound can form stable complexes with transition metals, facilitating catalytic processes such as cross-coupling reactions. The molecular targets and pathways involved include the formation of boron-oxygen or boron-carbon bonds, which are crucial for the compound’s reactivity and stability .
Comparison with Similar Compounds
Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide can be compared with other similar compounds such as:
Potassium phenyltrifluoroborate: Similar in structure but lacks the prop-2-en-1-yl group, making it less versatile in certain reactions.
Potassium 3-fluorophenyltrifluoroborate: Contains a fluorine atom on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions.
Potassium 2-methoxyphenyltrifluoroborate: Contains a methoxy group, which can affect its solubility and reactivity compared to this compound.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H9BF3K |
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Molecular Weight |
224.07 g/mol |
IUPAC Name |
potassium;trifluoro-[(E)-3-phenylprop-2-enyl]boranuide |
InChI |
InChI=1S/C9H9BF3.K/c11-10(12,13)8-4-7-9-5-2-1-3-6-9;/h1-7H,8H2;/q-1;+1/b7-4+; |
InChI Key |
CXDVEVJSEVYVNA-KQGICBIGSA-N |
Isomeric SMILES |
[B-](C/C=C/C1=CC=CC=C1)(F)(F)F.[K+] |
Canonical SMILES |
[B-](CC=CC1=CC=CC=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
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